molecular formula C11H16N6O2S B2472972 2-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole CAS No. 2034251-27-7

2-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole

Cat. No.: B2472972
CAS No.: 2034251-27-7
M. Wt: 296.35
InChI Key: LFLOUDRQBIYYAS-UHFFFAOYSA-N
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Description

2-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a complex organic compound that has garnered attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the imidazole and pyrrolidine intermediates. The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde. The pyrrolidine ring can be synthesized via the reduction of pyrrole using sodium borohydride.

The sulfonylation of the imidazole intermediate is achieved using sulfonyl chloride in the presence of a base such as triethylamine. The final step involves the cycloaddition reaction between the sulfonylated imidazole-pyrrolidine intermediate and an azide to form the triazole ring through a Huisgen 1,3-dipolar cycloaddition reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors can also improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable solvent and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

2-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial, antiviral, and anticancer agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole can be compared with other similar compounds, such as:

  • 2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine
  • 3-bromo-2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
  • 1-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}-4-(methoxymethyl)-1H-1,2,3-triazole

These compounds share similar structural features but differ in their specific functional groups and substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its combination of the imidazole, sulfonyl, pyrrolidine, and triazole moieties, which contribute to its diverse range of applications and potential therapeutic benefits.

Properties

IUPAC Name

2-[1-(1,2-dimethylimidazol-4-yl)sulfonylpyrrolidin-3-yl]triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O2S/c1-9-14-11(8-15(9)2)20(18,19)16-6-3-10(7-16)17-12-4-5-13-17/h4-5,8,10H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLOUDRQBIYYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCC(C2)N3N=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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